molecular formula C15H19N3O2S B4820700 2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

Cat. No.: B4820700
M. Wt: 305.4 g/mol
InChI Key: UMDZKYKQMPBCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is an organic compound characterized by its complex structure, which includes a benzenesulfonamide core substituted with multiple methyl groups and a pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the sulfonation of 2,3,5,6-tetramethylbenzene to form the corresponding sulfonyl chloride. This intermediate is then reacted with 4-methyl-2-aminopyrimidine under basic conditions to yield the final product. The reaction conditions often include:

    Sulfonation: Using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst.

    Amidation: Conducted in a solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2,3,5,6-tetramethylbenzenesulfonic acid derivatives.

    Reduction: Conversion to this compound amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The methyl and pyrimidinyl groups may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-tetramethylbenzenesulfonamide
  • N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
  • 2,3,5,6-tetramethyl-N-(2-pyrimidinyl)benzenesulfonamide

Uniqueness

2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of multiple methyl groups and a pyrimidinyl moiety provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9-8-10(2)13(5)14(12(9)4)21(19,20)18-15-16-7-6-11(3)17-15/h6-8H,1-5H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDZKYKQMPBCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.